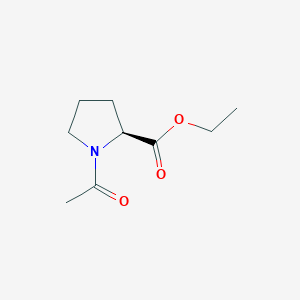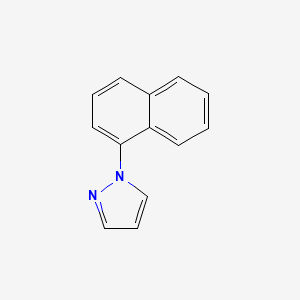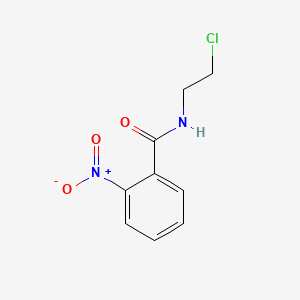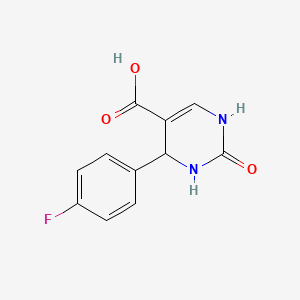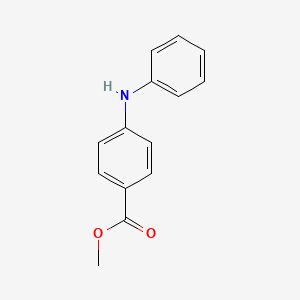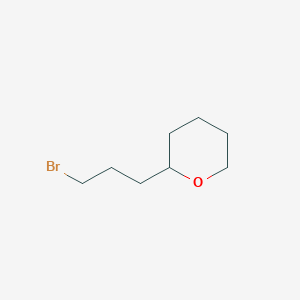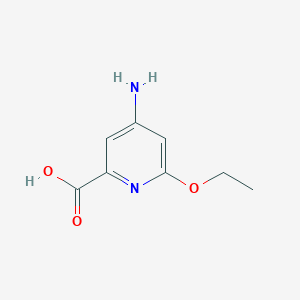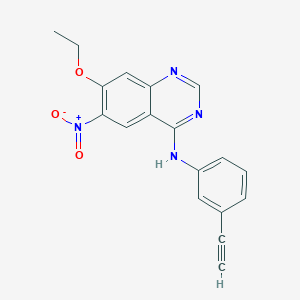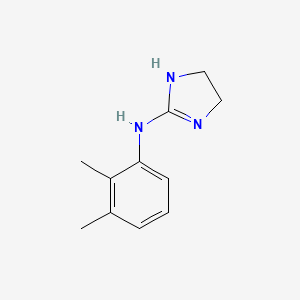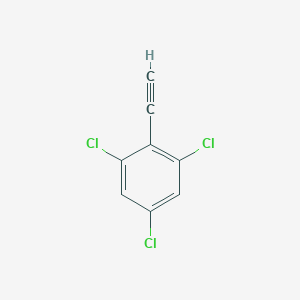
1,3,5-Trichloro-2-ethynylbenzene
描述
1,3,5-Trichloro-2-ethynylbenzene is an organic compound characterized by the presence of three chlorine atoms attached to a phenyl ring and an acetylene group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trichloro-2-ethynylbenzene typically involves the chlorination of phenylacetylene. One common method is the electrophilic chlorination of phenylacetylene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2, 4, and 6 positions on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the desired product.
化学反应分析
Types of Reactions
1,3,5-Trichloro-2-ethynylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully dechlorinated products.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of trichlorophenylquinones.
Reduction: Formation of partially or fully dechlorinated phenylacetylene derivatives.
Substitution: Formation of substituted phenylacetylenes with various functional groups.
科学研究应用
1,3,5-Trichloro-2-ethynylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1,3,5-Trichloro-2-ethynylbenzene involves its interaction with molecular targets through its reactive acetylene group and chlorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, resulting in various biological and chemical effects. The specific pathways and targets depend on the context of its application, such as in biological systems or chemical reactions.
相似化合物的比较
Similar Compounds
2,4,6-Trichlorophenol: Similar in structure but lacks the acetylene group, making it less reactive in certain types of chemical reactions.
2,4,6-Tribromophenylacetylene: Similar structure with bromine atoms instead of chlorine, which can lead to different reactivity and properties.
Phenylacetylene: Lacks the chlorine atoms, resulting in different chemical behavior and applications.
Uniqueness
1,3,5-Trichloro-2-ethynylbenzene is unique due to the presence of both the acetylene group and three chlorine atoms, which confer distinct reactivity and potential for diverse applications in synthesis and materials science.
属性
CAS 编号 |
152174-09-9 |
|---|---|
分子式 |
C8H3Cl3 |
分子量 |
205.5 g/mol |
IUPAC 名称 |
1,3,5-trichloro-2-ethynylbenzene |
InChI |
InChI=1S/C8H3Cl3/c1-2-6-7(10)3-5(9)4-8(6)11/h1,3-4H |
InChI 键 |
IAEFAPDXQDZALB-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=C(C=C(C=C1Cl)Cl)Cl |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
